molecular formula C12H8ClNO3 B14639489 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride CAS No. 53616-71-0

1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride

Cat. No.: B14639489
CAS No.: 53616-71-0
M. Wt: 249.65 g/mol
InChI Key: YISMMDWVECVVJD-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride is a complex organic compound with a unique structure that includes a dioxoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride typically involves multiple steps. One common method includes the reaction of phthalic anhydride with allylamine to form the intermediate 2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with thionyl chloride to introduce the carbonyl chloride group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the dioxoisoindole core.

    Substitution: The carbonyl chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with an amine could produce an amide derivative.

Scientific Research Applications

1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Anhydride: A precursor in the synthesis of the compound.

    N-Substituted Isoindoles: Compounds with similar core structures but different substituents.

    Dioxoisoindole Derivatives: Various derivatives with modifications to the dioxoisoindole core.

Uniqueness

1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

53616-71-0

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

1,3-dioxo-2-prop-2-enylisoindole-5-carbonyl chloride

InChI

InChI=1S/C12H8ClNO3/c1-2-5-14-11(16)8-4-3-7(10(13)15)6-9(8)12(14)17/h2-4,6H,1,5H2

InChI Key

YISMMDWVECVVJD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl

Origin of Product

United States

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